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Compound of Interest

Compound Name: ATP disodium salt hydrate

Cat. No.: B1340535

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Adenosine 5'-triphosphate
(ATP) disodium salt hydrate in neurotransmission research. ATP, a ubiquitous intracellular
energy source, also functions as a critical extracellular signaling molecule in the nervous
system, acting as a neurotransmitter and neuromodulator through purinergic receptors.[1] This
document outlines the key signaling pathways, experimental protocols, and quantitative data
for the application of ATP disodium salt hydrate in studying neuronal and glial cell function.

Overview of Purinergic Signaling in
Neurotransmission

Extracellular ATP mediates its effects through two main families of purinergic receptors: P2X
and P2Y receptors.[2]

o P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow
the influx of cations (Na*, K*, and Ca2*), leading to rapid membrane depolarization and
excitatory responses in neurons.[2]

o P2Y Receptors: These are G-protein coupled receptors that, upon activation by ATP and
other nucleotides, initiate various intracellular signaling cascades, modulating a wide range
of cellular functions in both neurons and glial cells.
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The intricate interplay between these receptor subtypes allows ATP to regulate synaptic
transmission, neuronal excitability, glial cell activation, and neuroinflammation.

Quantitative Data: ATP Concentrations in
Neurotransmission Research

The effective concentration of ATP can vary significantly depending on the cell type, the
specific purinergic receptor subtypes expressed, and the experimental assay. The following
table summarizes typical concentration ranges for ATP disodium salt hydrate in various
applications.
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Effective ATP
Application/Target Cell Type Concentration Notes
Range
P2X3 receptors are
P2X Receptor "
o Sensory Neurons 3nM-5uM sensitive to nanomolar
Activation .
concentrations.[3][4]
Higher concentrations
General Neuronal (>100 pM) are often
10 uM - 1 mM _ _
Cultures required to activate
P2X7 receptors.[5][6]
Demonstrates high
P2Y Receptor ] 1 nM - 100 nM (for sensitivity of some
o Osteoblastic Cells
Activation P2Y1) P2Y receptor
subtypes.[7]
General
Neuronal/Glial 1puM-100 uM
Cultures
To elicit robust
Calcium Imaging Astrocytes 100 uM intracellular calcium
responses.[8]
Used to selectively
) activate glial cells
Neuronal/Glial Co- ] ]
1mM which predominantly
cultures .
express certain P2X7
receptors.[9]
] To stimulate
Neurotransmitter , ,
Sympathetic Neurons 300 uM noradrenaline release.
Release [10]

Experimental Protocols

This protocol describes the preparation of a sterile, pH-adjusted ATP stock solution for use in
cell culture experiments.
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Materials:

ATP disodium salt hydrate (e.g., Sigma-Aldrich A7699)

Sterile, nuclease-free water

1 M NaOH solution

pH indicator strips or a calibrated pH meter

0.22 um sterile syringe filter

Sterile microcentrifuge tubes
Procedure:

 Dissolution: Weigh out the desired amount of ATP disodium salt hydrate and dissolve it in
a minimal volume of sterile water. ATP is soluble in water up to 50 mg/ml.[11][12]

e pH Adjustment: The initial solution will be acidic (pH ~3.5).[11][12] Titrate the ATP solution
with 1 M NaOH to a final pH of 7.5.[13] Monitor the pH carefully using pH strips or a pH
meter. It is advisable to perform this step on ice to minimize ATP degradation.[14]

 Sterile Filtration: Sterile filter the pH-adjusted ATP solution through a 0.22 um syringe filter
into a sterile container.[13]

o Concentration Determination (Optional but Recommended):
o Prepare a 1:100 dilution of the ATP stock solution in water.
o Measure the absorbance at 259 nm using a UV-Vis spectrophotometer.

o Calculate the concentration using the Beer-Lambert law (A = €bc), where the extinction
coefficient (g) for ATP at 259 nm is 15,400 M~1cm~1,[13]

» Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile
microcentrifuge tubes and store at -20°C.[13][14][15] Aqueous solutions of ATP are stable for
several months when stored frozen.[12]
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This protocol outlines the measurement of intracellular calcium ([Ca2*]i) changes in response to
ATP stimulation using a fluorescent calcium indicator.

Materials:

Primary neuronal/glial co-cultures on glass coverslips

e Fluorescent calcium indicator (e.g., Fura-2 AM)

e Pluronic F-127

» Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

e Prepared ATP stock solution

e Fluorescence microscope equipped for ratiometric imaging and time-lapse recording

Procedure:

e Dye Loading:

o Prepare a loading solution of Fura-2 AM (typically 2-5 pM) and Pluronic F-127 (0.02%) in
HBSS.

o Incubate the cultured cells with the loading solution for 30-45 minutes at 37°C.

o Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at
least 15-20 minutes before imaging.

e Imaging Setup:

o Place the coverslip with the loaded cells in the imaging chamber on the microscope stage.

o Continuously perfuse with HBSS.

o lIdentify a field of view with both neurons and glial cells.

o Baseline Recording: Acquire baseline fluorescence images by alternating excitation
wavelengths (e.g., 340 nm and 380 nm for Fura-2) and recording the emission at 510 nm.
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Record a stable baseline for several minutes.

e ATP Stimulation:
o Switch the perfusion to HBSS containing the desired concentration of ATP (e.g., 100 pM).

o Continue to record the fluorescence changes during and after ATP application. ATP can be
applied via bath application or a local perfusion system.

e Data Analysis:
o Select regions of interest (ROIs) corresponding to individual neuronal and glial cell bodies.
o Calculate the ratio of fluorescence intensities (e.g., F340/F380) over time for each ROI.
o Anincrease in this ratio indicates an increase in intracellular calcium concentration.

This protocol provides a general framework for recording ion channel activity in response to
ATP application using the whole-cell patch-clamp technique.

Materials:

e Neuronal culture on a coverslip

o Patch-clamp rig (amplifier, micromanipulator, microscope)
» Borosilicate glass capillaries for pipette pulling

o Extracellular solution (in mM): 126 NaCl, 3 KCI, 2 MgSOa, 2 CaClz, 1.25 NaH2POa4, 26.4
NaHCOs, and 10 glucose.[16]

e Intracellular solution (in mM): 130 KClI, 5 NaCl, 0.4 CaClz, 1 MgClz, 10 HEPES, and 11
EGTA, pH adjusted to 7.3.

o Prepared ATP stock solution
Procedure:

e Preparation:
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o Place the coverslip with neurons in the recording chamber and perfuse with extracellular
solution.

o Pull a glass micropipette to a resistance of 3-7 MQ when filled with intracellular solution.

o Cell Targeting and Sealing:

o Under visual guidance, approach a neuron with the micropipette.

o Apply gentle suction to form a high-resistance seal (>1 GQ) between the pipette tip and
the cell membrane.

e Whole-Cell Configuration:

o Apply a brief pulse of stronger suction to rupture the membrane patch, establishing
electrical and diffusional access to the cell interior.

e Recording:

o In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -70 mV) to
record inward currents.

o Establish a stable baseline recording.

o Apply ATP to the bath or locally via a perfusion pipette and record the induced current.
P2X receptor activation will typically elicit a fast inward current.

o Data Analysis: Measure the amplitude, kinetics (activation and desensitization), and reversal
potential of the ATP-gated current.

This protocol describes the quantification of ATP released from cultured cells into the
extracellular medium.

Materials:

e Cultured neurons or glial cells

 Luciferin-luciferase assay kit (e.g., Sigma-Aldrich FLAAM)
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e Luminometer
e ATP standard for calibration curve
o White, opaque 96-well plates
Procedure:
e Cell Culture and Stimulation:
o Culture cells to the desired confluency in a 96-well plate.
o Replace the culture medium with a buffer solution (e.g., HBSS).

o Apply a stimulus known to induce ATP release (e.g., high potassium solution to depolarize
neurons, or a mechanical stimulus).

o Sample Collection: Immediately after stimulation, collect a small aliquot (e.g., 50 pL) of the
extracellular buffer from each well.

o Luciferin-Luciferase Reaction:

o Prepare the luciferin-luciferase reaction mix according to the kit manufacturer's
instructions.[17]

o Add the reaction mix to the wells of a white, opaque 96-well plate.
o Add the collected samples to the reaction mix.

e Luminescence Measurement: Immediately measure the light emission using a luminometer.
The amount of light produced is directly proportional to the ATP concentration in the sample.

e Quantification:
o Generate a standard curve using known concentrations of an ATP standard.

o Determine the ATP concentration in the experimental samples by comparing their
luminescence values to the standard curve.
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Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key concepts in ATP-mediated neurotransmission research.

Intracellular Space

Plasma Membrane

Second
Messengers
(e.g., IP3, cCAMP)

Extracellular Space

Extracellular ATP

i G-Protein Modulates
P2Y Receptors | Activates g i e
(GPCRs)

%

P2X Receptors
(lon Channels)

Ca?* influx .
Diverse Cellular

Responses

B

Ca?* Influx

Na*, K* influx

Membrane
Depolarization

Click to download full resolution via product page

Caption: ATP activates P2X and P2Y receptors, leading to distinct downstream signaling
events.
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Caption: Experimental workflow for calcium imaging of ATP-induced responses in cultured
cells.
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Caption: Workflow for measuring extracellular ATP release using the luciferin-luciferase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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